H-DL-Pyr-DL-Ser-DL-Glu-DL-Glu-Gly-Gly-DL-Ser-DL-Asn-DL-Ala-DL-xiThr-DL-Lys-DL-Lys-DL-Pro-DL-Tyr-DL-xiIle-DL-Leu-OH
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Overview
Description
The compound H-DL-Pyr-DL-Ser-DL-Glu-DL-Glu-Gly-Gly-DL-Ser-DL-Asn-DL-Ala-DL-xiThr-DL-Lys-DL-Lys-DL-Pro-DL-Tyr-DL-xiIle-DL-Leu-OH is a synthetic peptide composed of various amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves the stepwise addition of amino acids in a specific sequence. The process typically uses solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid resin support. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The coupling of amino acids is facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of peptides like this one often employs automated peptide synthesizers, which can handle large-scale synthesis efficiently. The process involves similar steps as laboratory synthesis but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: Certain amino acids like tyrosine and methionine can be oxidized.
Reduction: Disulfide bonds between cysteine residues can be reduced.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tyrosine can lead to the formation of dityrosine.
Scientific Research Applications
This peptide has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Helps in understanding protein-protein interactions and enzyme-substrate interactions.
Medicine: Potential therapeutic applications, including drug delivery systems and vaccine development.
Industry: Used in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and structure. It can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-DL-xiIle-DL-Leu-OH
- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
Uniqueness
This peptide’s unique sequence and structure give it specific properties that differentiate it from other peptides. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
Properties
Molecular Formula |
C74H117N19O27 |
---|---|
Molecular Weight |
1704.8 g/mol |
IUPAC Name |
2-[[2-[[2-[[1-[6-amino-2-[[6-amino-2-[[2-[2-[[4-amino-2-[[2-[[2-[[2-[[4-carboxy-2-[[4-carboxy-2-[[3-hydroxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C74H117N19O27/c1-7-37(4)59(71(116)89-49(74(119)120)29-36(2)3)91-67(112)47(30-40-16-18-41(97)19-17-40)88-70(115)52-15-12-28-93(52)73(118)46(14-9-11-27-76)86-63(108)42(13-8-10-26-75)85-72(117)60(39(6)96)92-61(106)38(5)80-66(111)48(31-53(77)98)87-68(113)50(34-94)82-56(101)33-78-55(100)32-79-62(107)43(21-24-57(102)103)83-65(110)45(22-25-58(104)105)84-69(114)51(35-95)90-64(109)44-20-23-54(99)81-44/h16-19,36-39,42-52,59-60,94-97H,7-15,20-35,75-76H2,1-6H3,(H2,77,98)(H,78,100)(H,79,107)(H,80,111)(H,81,99)(H,82,101)(H,83,110)(H,84,114)(H,85,117)(H,86,108)(H,87,113)(H,88,115)(H,89,116)(H,90,109)(H,91,112)(H,92,106)(H,102,103)(H,104,105)(H,119,120) |
InChI Key |
RMBUSFDUDIVELV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C3CCC(=O)N3 |
Origin of Product |
United States |
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